An In-Depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-fluoroaniline
An In-Depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-fluoroaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties of 3,5-Dibromo-4-fluoroaniline. The structure and content herein are designed to provide not only foundational data but also the experimental context and scientific rationale crucial for its application in advanced organic synthesis and medicinal chemistry.
Introduction: Strategic Importance in Synthesis
3,5-Dibromo-4-fluoroaniline is a halogenated aromatic amine that serves as a valuable and highly functionalized building block in organic synthesis.[1] Its structure is of particular interest to medicinal chemists for several reasons:
-
Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This makes it a desirable feature in the design of novel therapeutic agents.[2][3]
-
Dibromo Functionality: The two bromine atoms provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the strategic construction of complex molecular architectures.[4]
-
Aniline Core: The aniline moiety is a common scaffold in numerous biologically active compounds and provides a key site for further derivatization.[5][6]
Understanding the fundamental physical properties of this compound is the first and most critical step in its effective utilization, ensuring reproducibility in experimental design and success in process scale-up. This guide provides a self-validating framework for the characterization of this important intermediate.
Molecular Identity
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Chemical Name: 3,5-Dibromo-4-fluoroaniline
-
Synonyms: 3,5-Dibromo-4-fluoro-phenylamine
-
CAS Number: 1003709-35-0[7]
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Molecular Formula: C₆H₄Br₂FN[8]
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Molecular Weight: 268.91 g/mol [7]
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Caption: General workflow for the physical characterization of a chemical intermediate.
Protocol: Melting Point Determination (Capillary Method)
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Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities depress and broaden the melting range. This protocol validates the purity of the sample.
-
Methodology:
-
Sample Preparation: Ensure the 3,5-Dibromo-4-fluoroaniline sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent).
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: Report the result as the range T₁ – T₂. For a pure sample, this range should be narrow.
Protocol: Qualitative Solubility Determination
-
Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purifications (recrystallization), and analytical techniques (e.g., NMR, HPLC). The "like dissolves like" principle governs this property.
-
Methodology:
-
Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).
-
Sample Preparation: Add approximately 10-20 mg of 3,5-Dibromo-4-fluoroaniline to separate, labeled test tubes.
-
Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking after each addition.
-
Observation: Observe the sample's miscibility. Continue adding solvent up to a total volume of 1-2 mL.
-
Classification:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
Reporting: Report the solubility characteristics for each tested solvent at the tested concentration and ambient temperature.
Spectroscopic Characterization Profile
While physical properties are fundamental, spectroscopic analysis provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR):
-
Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration.
-
Aromatic Protons (-CH-): The two aromatic protons are chemically equivalent. They will appear as a singlet due to the symmetrical substitution pattern on the ring. The strong electron-withdrawing effects of the two bromine atoms and one fluorine atom will shift this signal downfield.
-
¹³C NMR (Carbon NMR):
-
The spectrum will show four distinct signals in the aromatic region, corresponding to the four unique carbon environments: C-NH₂, C-Br, C-F, and C-H.
-
C-F Coupling: The carbon atom directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF). The carbons ortho and meta to the fluorine may also show smaller C-F couplings.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11]
-
Expected Absorption Bands:
-
N-H Stretching: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C-H Aromatic Stretching: Peaks will appear just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretching: One or more bands in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: A signal typically found in the 1250-1350 cm⁻¹ range.
-
C-F Stretching: A strong, characteristic absorption band in the 1100-1300 cm⁻¹ region.
-
C-Br Stretching: A signal in the fingerprint region, typically between 500-650 cm⁻¹.
Safety and Handling
As a halogenated aniline, 3,5-Dibromo-4-fluoroaniline requires careful handling. The following information is based on general safety data for similar compounds.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[12]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.[12]
-
Wash hands thoroughly after handling.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Move the person to fresh air.
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion: A Versatile Intermediate for Drug Discovery
3,5-Dibromo-4-fluoroaniline is a strategically designed chemical intermediate with significant potential in pharmaceutical and agrochemical research.[1] The combination of a fluorine atom for modulating biological properties and bromine atoms as versatile synthetic handles makes it an attractive starting material for constructing novel, complex molecules.[13][14] A thorough understanding and empirical verification of its physical properties, as outlined in this guide, are essential for any scientist aiming to leverage its unique chemical potential. This foundational knowledge ensures the integrity of experimental work and facilitates the seamless translation of research from the laboratory to development.
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Powers, K. S., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved from [Link]
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Hu, S., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Retrieved from [Link]
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Stilinović, V., et al. (2020). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. Retrieved from [Link]
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Gillis, E. P., et al. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sourcing High-Purity 3,5-Dibromo-4-fluoroaniline: A Guide for Buyers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Oberhaensli, C., et al. (2013). Halogenated anilines as novel natural products from a marine biofilm forming microalga. Chemical Communications. Retrieved from [Link]
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He, Y.-L., et al. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology. Retrieved from [Link]
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Wang, Z., et al. (2019). Development of New Algorithm for Aniline Point Estimation of Petroleum Fraction. Processes. Retrieved from [Link]
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